molecular formula C25H24N2O4S B2899809 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid CAS No. 2138331-77-6

2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B2899809
CAS No.: 2138331-77-6
M. Wt: 448.54
InChI Key: POFWXMMGKUICON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a combination of a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected piperidine derivativeThe reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. These methods aim to improve yield, reduce reaction times, and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like piperidine for Fmoc deprotection .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and free amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid lies in its combination of structural elements, which confer specific chemical reactivity and biological activity. The presence of both the Fmoc group and the thiazole ring allows for versatile applications in various fields of research .

Properties

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c28-24(29)22-15-32-23(26-22)13-16-9-11-27(12-10-16)25(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFWXMMGKUICON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.